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molecular formula C10H9NO2 B1387330 7-Methoxyquinolin-2(1H)-one CAS No. 23981-26-2

7-Methoxyquinolin-2(1H)-one

Cat. No. B1387330
M. Wt: 175.18 g/mol
InChI Key: AUHADULCABPIFC-UHFFFAOYSA-N
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Patent
US07875715B2

Procedure details

A solution of methyl (2E)-3-(2-amino-4-methoxyphenyl)acrylate (Intermediate 4, 500 mg, 2.4 mmol) in acetonitrile (600 mL) was deoxygenated under vacuum, purged with nitrogen and irradiated at 365 nm with a long wave UV lamp (B-100AP, Blak Ray) for 28 hours. The solvent was removed under reduced pressure and the product was precipitated from dichloromethane (20 mL) by the addition of hexanes (100 mL) to give 357 mg (76% yield) of the crude product as a colorless solid, 90% pure by 1H-1-NMR (together with 10% dimer), mp 190° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1/[CH:10]=[CH:11]/[C:12]([O:14]C)=O>C(#N)C>[CH3:9][O:8][C:6]1[CH:7]=[C:2]2[C:3]([CH:10]=[CH:11][C:12](=[O:14])[NH:1]2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)OC)/C=C/C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)OC)/C=C/C(=O)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
irradiated at 365 nm with a long wave UV lamp (B-100AP, Blak Ray) for 28 hours
Duration
28 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was precipitated from dichloromethane (20 mL) by the addition of hexanes (100 mL)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 357 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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